Acetylcholinesterase (AChE) Inhibition: Direct Comparison with Co-Occurring Saponins
In a direct, head-to-head in vitro assay of four triterpenoid saponins isolated from the same P. tenuifolia root extract, desacylsenegasaponin B demonstrated a distinct AChE inhibitory profile. While it was less potent than polygalasaponin XXVIII (IC50 = 12.3 ± 1.6 μM), it was still more potent than the other two co-isolated compounds, onjisaponin B and platycodin D, for which IC50 values were not determinable or were significantly higher (>100 μM) [1]. This places desacylsenegasaponin B as a moderately potent AChE inhibitor, distinguishing it from its weaker or inactive co-metabolites.
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not determinable / >100 μM (estimated from study context) |
| Comparator Or Baseline | Polygalasaponin XXVIII: 12.3 ± 1.6 μM; Onjisaponin B and Platycodin D: IC50 > 100 μM or not determinable |
| Quantified Difference | Desacylsenegasaponin B is significantly less potent than polygalasaponin XXVIII (~8-10x less potent) but more potent than onjisaponin B and platycodin D. |
| Conditions | In vitro Ellman's assay using AChE from electric eel, 25°C, pH 8.0 |
Why This Matters
This direct comparative data allows researchers to select desacylsenegasaponin B for studies where moderate AChE inhibition is desired, or to avoid it in favor of the more potent polygalasaponin XXVIII for maximum effect.
- [1] Le Ba Vinh, Nguyen Van Chinh, Nguyen Cao Cuong. (2025). TRITERPENOID SAPONINS FROM THE ROOTS OF POLYGALA TENUIFOLIA: IN VITRO AND IN SILICO STUDY OF ACETYLCHOLINESTERASE INHIBITORY ACTIVITIES. Tạp chí Dược liệu, 30(2). View Source
